7-Chloro-6-(trifluoromethyl)chroman-4-amine is a heterocyclic compound that belongs to the class of chroman derivatives. This compound is characterized by a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position of the chroman ring, which significantly influences its chemical properties and potential applications in medicinal chemistry. The molecular formula for this compound is C_10H_8ClF_3N, with a molecular weight of approximately 251.63 g/mol .
This compound has been synthesized and characterized in various studies, highlighting its biological activities and potential as a pharmaceutical agent. Its unique structure makes it a subject of interest in organic synthesis and medicinal chemistry research.
The synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves several key steps:
The specific synthetic pathways can vary, but common techniques include:
The molecular structure of 7-Chloro-6-(trifluoromethyl)chroman-4-amine features:
The compound's structure can be represented using molecular modeling software, which provides insights into its three-dimensional conformation and electronic properties. The presence of electronegative atoms (chlorine and fluorine) contributes to its reactivity and interaction with biological targets .
7-Chloro-6-(trifluoromethyl)chroman-4-amine participates in several key chemical reactions:
These reactions are often facilitated by specific catalysts or reagents, ensuring high selectivity and yield during synthesis. Reaction conditions such as temperature, solvent choice, and reaction time play crucial roles in determining the outcome .
The mechanism of action for 7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with biological targets, particularly enzymes or receptors involved in various physiological processes.
Quantitative data from binding studies demonstrate its efficacy compared to other known compounds, highlighting its potential therapeutic applications.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.
7-Chloro-6-(trifluoromethyl)chroman-4-amine has several promising applications:
Radical-mediated transformations provide efficient pathways to construct the trifluoromethylated chroman core of 7-chloro-6-(trifluoromethyl)chroman-4-amine. Oxidative dearomatization of indole precursors using copper catalysts and tert-butyl hydroperoxide (TBHP) generates reactive 3H-indol-3-one intermediates, which undergo intramolecular cyclization with pendant aryl groups. This method enables the installation of the trifluoromethyl group at the C6 position under mild conditions (60–80°C), critical for preserving acid-labile functionalities [1].
Decarboxylative radical cascades offer complementary routes. Silver-catalyzed reactions between α-trifluoromethyl carboxylic acids and 2-(allyloxy)arylaldehydes generate •CF₃ radicals that trigger cyclization, forming the chroman-4-one precursor to the target amine. Key advantages include excellent functional group tolerance for chloro substituents and scalability (>1 g) without specialized equipment. However, competitive side reactions may occur with electron-deficient aldehydes, necessitating precise stoichiometric control [1].
Table 1: Radical Cyclization Methods for Trifluoromethylated Chroman Intermediates
Method | Conditions | Yield Range | Key Limitation |
---|---|---|---|
Cu(OTf)₂/TBHP-mediated spirocyclization | DCE, 60°C, 12 h | 45–78% | Low yield with electron-poor arenes |
Ag-catalyzed decarboxylation | AgNO₃ (10 mol%), DMSO, 80°C, 24 h | 50–85% | Halogen compatibility issues |
•CF₃-radical addition/cyclization | (NH₄)₂S₂O₈, DMSO/H₂O, 90°C | 64–81% | Requires excess oxidant |
The trifluoromethyl group’s strong electron-withdrawing effect accelerates ring closure kinetics but may deactivate electrophilic sites in subsequent amination steps. Computational studies indicate that C6-CF₃ substitution increases the chroman scaffold’s lipophilicity (LogP +1.3 vs non-fluorinated analogs), enhancing blood-brain barrier penetration—a key attribute for CNS-targeted derivatives [1].
Installing fluorine at specific positions of chroman-4-amines demands precision to optimize target engagement. Late-stage electrophilic fluorination using Selectfluor® or NFSi on chroman-4-one precursors achieves C6/C8 monofluorination, though chloro substituents may direct ortho-selectivity. For 7-chloro-6-(trifluoromethyl)chroman-4-amine, Ugi multicomponent reactions (U-4CCRs) between 6-fluorochroman-2-carboxylic acids, aryl aldehydes, and trimethoxy amines yield advanced intermediates with fixed fluoro-regiochemistry. Subsequent reductive amination furnishes the 4-amino group without epimerization [5].
Table 2: Regioselective Fluorination Techniques for Chroman-4-Amines
Strategy | Reagents/Conditions | Regioselectivity | Application Example |
---|---|---|---|
Directed ortho-fluorination | Pd(OAc)₂/Selectfluor®, 80°C | C6 > C8 (5:1) | 7-Cl-6-F-chroman-4-amine synthesis |
Ugi-4CCR | TMSN₃, MeOH, 60°C | Retains pre-installed F | N-functionalized 4-aminoderivatives |
Deoxyfluorination | DAST, DCM, −78→25°C | C3/C4 diastereoselectivity | Fluorinated spirochromanones |
Notably, fluorine’s ortho-effect enhances rotational barrier in N-aryl chroman-4-amines, locking bioactive conformations. In PtpB tyrosine phosphatase inhibitors, C6-fluorinated analogs show 20-fold improved IC₅₀ versus non-fluorinated versions due to fluorine’s halogen bonding with Tyr130 and Met206 residues. Molecular docking of 7-chloro-6-(trifluoromethyl)chroman-4-amine derivatives predicts geometric scores >4500 (cf. rifampicin: 6586), indicating high target affinity [5] [9].
Avoiding metal catalysts is essential for pharmaceutical synthesis where residual metals pose purification challenges. Carbamoyl radicals derived from oxamic acids enable metal-free assembly of chroman-4-amine precursors. Under optimized conditions, oxamic acids react with 2-(allyloxy)arylaldehydes via (NH₄)₂S₂O₈-mediated decarboxylation, generating carbamoyl radicals that initiate cascade cyclization. This method delivers 3-carbamoylated chroman-4-ones in 63–83% yield, which undergo Curtius rearrangement or Hofmann degradation to access 4-amino derivatives [4].
Solvent optimization proves critical: DMSO/H₂O (500:1) maximizes yields (81%) by stabilizing polar transition states, while pure DMSO or water inhibits reactivity. The reaction tolerates halogen substituents, enabling synthesis of 7-Cl-6-CF₃ intermediates. A three-step sequence converts products to 7-chloro-6-(trifluoromethyl)chroman-4-amine:
Table 3: Solvent Optimization in Metal-Free Carbamoyl Radical Cyclization
Solvent System | Relative Yield (%) | Reaction Rate (k, ×10⁻³ min⁻¹) | Side Products |
---|---|---|---|
DMSO | 71 | 1.2 | <5% |
DMSO/H₂O (500:1) | 81 | 2.7 | Undetected |
DMF | 0 | – | Carboxylic acid |
CH₃CN | 0 | – | Aldehyde decomposition |
Mechanistic studies support a radical pathway: carbamoyl radical addition to the aldehyde forms acyl radicals, which undergo 5-exo-trig cyclization. Aromatization via hydrogen abstraction yields the chroman-4-one core. This route circumvents the unstable enol intermediates plaguing classical acid-catalyzed chroman syntheses [1] [4].
Spirocyclic chromans—particularly spiro[indoline-chroman] hybrids—show enhanced binding to neurological targets but pose synthetic hurdles when fluorinated. The key challenge lies in suppressing 1,2-migration that restores indole aromaticity during spirocyclization. For fluorinated analogs like 7-chloro-6-(trifluoromethyl)spiro[indoline-3,4′-chroman]-4-amine, steric congestion from the ortho-CF₃ group increases ring strain (ΔG‡ +3.2 kcal/mol vs non-fluorinated), promoting decomposition [7].
Successful approaches employ Ir-catalyzed asymmetric dearomatization: chiral ligands (e.g., (R)-Segphos) control stereoselectivity during the spirocyclization of 3-substituted indoles, achieving 88% ee for C6-fluorinated spiroindolenines. Alternatively, Kabbe condensation under thermodynamic control (110°C, 24 h) between 1-cycloalkenylpyrrolidines and fluorinated 2-hydroxyacetophenones gives spirochromanones, though yields decrease with ortho-trifluoromethyl groups (≤45%) due to steric inhibition [5] [7].
Table 4: Conformational Analysis of Fluorinated Spirochroman-4-amines
Structural Feature | Impact on Stability | Design Mitigation |
---|---|---|
ortho-CF₃ to spirocenter | ↑ Ring strain (Baeyer stress) | Smaller cycloalkane rings (n=1–2) |
C6-F in spiroindoline | ↓ 1,2-migration tendency (electronic) | Electron-withdrawing N-substituents |
4-Amino group | ↑ Basicity vs non-spiro analogs (pKₐ +1.8) | N-Acylation to reduce nucleophilicity |
Biological evaluations reveal that fluorinated spirochroman-4-amines exhibit dual activity: they inhibit cholinesterases (AChE IC₅₀ ≈ 3.60 μM) and bind glioblastoma-related proteins (p53, β-catenin). The spiro constraint and fluorine synergistically enhance target selectivity—a property leveraged in multi-target drug design for Alzheimer’s and glioma [5] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9